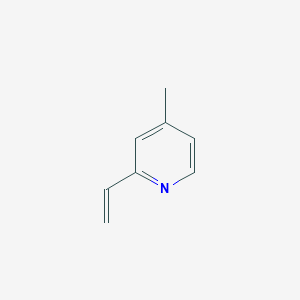

4-Methyl-2-vinylpyridine

Übersicht

Beschreibung

4-Methyl-2-vinylpyridine is an organic compound that belongs to the class of vinylpyridines. It is characterized by a pyridine ring substituted with a methyl group at the fourth position and a vinyl group at the second position. This compound is of significant interest due to its versatile applications in various fields, including polymer chemistry, materials science, and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Methyl-2-vinylpyridine can be synthesized through several methods. One common approach involves the alkylation of 2-vinylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions. Another method involves the direct vinylation of 4-methylpyridine using acetylene in the presence of a palladium catalyst.

Industrial Production Methods: On an industrial scale, this compound is produced through the catalytic vinylation of 4-methylpyridine. This process involves the use of a palladium catalyst and a suitable ligand to facilitate the vinylation reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methyl-2-vinylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 4-methyl-2-ethylpyridine.

Substitution: The vinyl group in this compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, resulting in various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogens (e.g., bromine or chlorine) in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: 4-Methyl-2-ethylpyridine.

Substitution: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Synthesis of Polymers:

4-MVP is often used as a monomer in the synthesis of various polymers, particularly poly(4-methyl-2-vinylpyridine) (P(4-MVP)). The polymerization of 4-MVP can be achieved through several methods, including anionic polymerization and radical polymerization. These processes yield polymers with diverse properties that can be tailored for specific applications.

Applications:

- Hydrogels: P(4-MVP) has been incorporated into hydrogel formulations which exhibit enhanced swelling properties and can be utilized in drug delivery systems. For instance, hydrogels based on P(4-MVP) have been shown to effectively encapsulate and release therapeutic agents in a controlled manner .

- Composite Materials: The incorporation of 4-MVP into composite materials enhances their mechanical and thermal properties. For example, poly(this compound) composites with metal oxides such as TiO2 and ZnO have demonstrated improved photocatalytic activity for the degradation of organic pollutants .

Environmental Applications

Water Treatment:

4-MVP-based polymers have been investigated for their ability to remove heavy metals from wastewater. Studies indicate that P(4-MVP) hydrogels can efficiently absorb UO2^2+ and Th^4+ ions from aqueous solutions, showcasing their potential in environmental remediation efforts .

Photocatalytic Degradation:

The photocatalytic activity of 4-MVP composites has also been explored. For instance, films made from P(4-MVP) and metal oxides have shown effectiveness in degrading pollutants such as rhodamine B under visible light irradiation, providing a sustainable approach to water purification .

Biomedical Applications

Drug Delivery Systems:

The unique properties of 4-MVP make it suitable for applications in drug delivery. Its ability to form hydrogels allows for the encapsulation of drugs, enabling controlled release profiles that can be tailored based on the degree of crosslinking and the polymer composition .

Antimicrobial Properties:

Research has indicated that polymers derived from 4-MVP exhibit antimicrobial properties, making them useful in medical applications such as coatings for surgical instruments or implants . The quaternization of these polymers enhances their biocompatibility and effectiveness against bacterial growth.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 4-Methyl-2-vinylpyridine involves its interaction with specific molecular targets and pathways. The vinyl group allows for the formation of covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions and influencing their catalytic properties. These interactions are crucial for the compound’s applications in catalysis and material science.

Vergleich Mit ähnlichen Verbindungen

2-Vinylpyridine: Similar to 4-Methyl-2-vinylpyridine but lacks the methyl group at the fourth position. It is used in the synthesis of polymers and copolymers.

4-Vinylpyridine: Lacks the methyl group at the fourth position and is used in similar applications as this compound.

4-Methylpyridine: Lacks the vinyl group and is used as a precursor in the synthesis of various organic compounds.

Uniqueness: this compound is unique due to the presence of both the vinyl and methyl groups, which confer distinct reactivity and properties. The combination of these functional groups allows for versatile chemical modifications and applications in diverse fields.

Biologische Aktivität

4-Methyl-2-vinylpyridine (4M2VP) is an organic compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of 4M2VP, focusing on its synthesis, properties, and relevant research findings.

This compound is a derivative of pyridine characterized by a vinyl group at the 2-position and a methyl group at the 4-position. It can be synthesized through several methods, including:

- Condensation with Formaldehyde : A common route involves the condensation of 2-methylpyridine with formaldehyde, followed by dehydration.

- Radical Polymerization : 4M2VP can also undergo radical polymerization, leading to various polymeric derivatives that exhibit unique properties.

Antimicrobial Properties

Research indicates that 4M2VP exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Cytotoxicity and Anticancer Activity

Several studies have evaluated the cytotoxic effects of 4M2VP on cancer cell lines. In vitro assays have shown that it induces apoptosis in specific cancer cells, suggesting potential as an anticancer agent. The compound's ability to modulate signaling pathways involved in cell proliferation and survival has been highlighted.

Case Studies

- Antimicrobial Efficacy : A study published in Materials Science assessed the antimicrobial properties of 4M2VP-based polymers. The results indicated that these polymers effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential for use in medical applications such as coatings for surgical instruments .

- Cytotoxic Effects on Cancer Cells : In a separate investigation, researchers treated various cancer cell lines with 4M2VP and observed a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased rates of apoptosis, supporting its potential role as an anticancer therapeutic agent .

Table: Summary of Biological Activities of this compound

Eigenschaften

IUPAC Name |

2-ethenyl-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-3-8-6-7(2)4-5-9-8/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNIWWGCVMYYJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458605 | |

| Record name | 4-Methyl-2-vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13959-34-7 | |

| Record name | 2-Ethenyl-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13959-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vinyl-4-picoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013959347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-VINYL-4-PICOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W3D1B5708 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 4-methyl-2-vinylpyridine in the synthesis of anion exchangers?

A1: While the provided abstract [] does not delve into specific advantages of using this compound for anion exchanger synthesis, it highlights the compound's role as a foundational material. The vinyl group likely enables polymerization reactions, creating a polymeric backbone. The pyridine ring, with its nitrogen atom, can be further modified to introduce various functional groups capable of anion exchange. This suggests the potential to tailor the properties of the resulting anion exchangers by manipulating the this compound structure and subsequent modifications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.